molecular formula C₂₁H₂₄ClNO₄S B1663503 Lcb-2853 CAS No. 141335-10-6

Lcb-2853

Cat. No.: B1663503
CAS No.: 141335-10-6
M. Wt: 421.9 g/mol
InChI Key: IKPIVPXMOXMBHT-UHFFFAOYSA-N
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Description

2-[4-[[1-[[(4-chlorophenyl)sulfonylamino]methyl]cyclopentyl]methyl]phenyl]acetic acid is a chemical compound with the molecular formula C₂₁H₂₄ClNO₄S and a molecular weight of 421.9 g/mol. It is known for its role as an antagonist of the thromboxane A2 (TXA2) receptor, exhibiting antiplatelet and antithrombotic activities.

Preparation Methods

The synthesis of 2-[4-[[1-[[(4-chlorophenyl)sulfonylamino]methyl]cyclopentyl]methyl]phenyl]acetic acid involves multiple steps. One common synthetic route includes the reaction of 4-chlorophenylsulfonyl chloride with cyclopentylmethylamine to form an intermediate, which is then reacted with 4-methylbenzyl chloride to yield the final product. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium carbonate.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and ethanol. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-[4-[[1-[[(4-chlorophenyl)sulfonylamino]methyl]cyclopentyl]methyl]phenyl]acetic acid has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its effects on cellular processes and signaling pathways.

    Medicine: Its antiplatelet and antithrombotic properties make it a candidate for developing new therapeutic agents.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-[4-[[1-[[(4-chlorophenyl)sulfonylamino]methyl]cyclopentyl]methyl]phenyl]acetic acid involves its antagonistic effect on the thromboxane A2 (TXA2) receptor. By binding to this receptor, the compound inhibits platelet aggregation and thrombus formation, thereby exerting its antiplatelet and antithrombotic effects. The molecular targets and pathways involved include the inhibition of TXA2-mediated signaling pathways.

Comparison with Similar Compounds

Similar compounds to 2-[4-[[1-[[(4-chlorophenyl)sulfonylamino]methyl]cyclopentyl]methyl]phenyl]acetic acid include:

    4-chlorophenylacetic acid: Known for its anticancer properties.

    Phenylboronic acid: Used in organic synthesis and as a mild Lewis acid.

    N-arylsulfonyl-3-acetylindole derivatives: Evaluated as HIV-1 inhibitors.

What sets 2-[4-[[1-[[(4-chlorophenyl)sulfonylamino]methyl]cyclopentyl]methyl]phenyl]acetic acid apart is its specific antagonistic effect on the TXA2 receptor, which is not commonly observed in the other similar compounds.

Properties

IUPAC Name

2-[4-[[1-[[(4-chlorophenyl)sulfonylamino]methyl]cyclopentyl]methyl]phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClNO4S/c22-18-7-9-19(10-8-18)28(26,27)23-15-21(11-1-2-12-21)14-17-5-3-16(4-6-17)13-20(24)25/h3-10,23H,1-2,11-15H2,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKPIVPXMOXMBHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CC2=CC=C(C=C2)CC(=O)O)CNS(=O)(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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